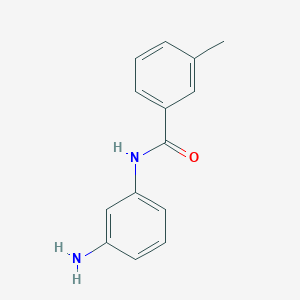

N-(3-aminophenyl)-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCPUGSGOXBKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411769 | |

| Record name | N-(3-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585517-66-4 | |

| Record name | N-(3-aminophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-aminophenyl)-3-methylbenzamide

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of N-(3-aminophenyl)-3-methylbenzamide, a molecule of interest for researchers in medicinal chemistry and materials science. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and high purity of the final compound.

Strategic Overview: Synthesis and Structural Verification

The successful synthesis of a target molecule is not merely about executing a reaction; it is a systematic process of formation, isolation, and rigorous confirmation of its molecular structure. This guide is structured to mirror this logical workflow. We will first detail a robust synthesis protocol, followed by a multi-technique approach to characterization. Each characterization method provides a unique piece of the structural puzzle, and together, they offer unambiguous proof of the target compound's identity and purity.

Caption: High-level workflow for the synthesis and characterization of this compound.

Synthesis: The Schotten-Baumann Reaction

The formation of the amide bond between an amine and an acyl chloride is a cornerstone of organic synthesis. For this specific target, we employ the Schotten-Baumann reaction, a reliable method for acylating amines.[1]

2.1 Underlying Principle & Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the primary amine nitrogen of m-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A key aspect of the Schotten-Baumann conditions is the presence of a base, such as pyridine or aqueous sodium hydroxide.[3] This base serves a critical dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic), and it drives the reaction equilibrium toward the product.[3] We select m-phenylenediamine as the starting material, anticipating that the acylation will occur preferentially at one of the two amine groups due to statistical probability and potential deactivation of the second amine group after the first acylation.

2.2 Detailed Experimental Protocol: Synthesis

-

Reagents & Equipment:

-

m-Phenylenediamine (1.0 eq)

-

3-Methylbenzoyl chloride (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve m-phenylenediamine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath with gentle stirring.

-

Scientist's Insight: Using anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride, which would form the unreactive 3-methylbenzoic acid. Cooling the reaction minimizes potential side reactions.

-

-

Acyl Chloride Addition: Dissolve 3-methylbenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes.

-

Scientist's Insight: A slight excess of the acyl chloride ensures the complete consumption of the diamine starting material. Slow, dropwise addition helps to control the exothermic reaction and prevents the formation of the di-acylated byproduct.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Isolation: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

2.3 Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5]

-

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For this compound, an ethanol/water mixture is effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.[5]

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

-

Scientist's Insight: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]

-

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

-

Dry the crystals in a vacuum oven to remove residual solvent.

-

Physicochemical and Spectroscopic Characterization

A comprehensive suite of analytical techniques is required to unambiguously confirm the structure and assess the purity of the synthesized this compound.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-aminophenyl)-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)-3-methylbenzamide, a substituted benzanilide, represents a chemical scaffold of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems and for its application in drug design and development. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its chemical identity, predicted properties, and detailed experimental protocols for their determination. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from established analytical methodologies and data from structurally related compounds to provide a robust framework for its characterization.

Chemical Identity

Correctly identifying the molecule is the cornerstone of any scientific investigation. The following section details the essential identifiers for this compound.

-

IUPAC Name: this compound

-

CAS Number: 585517-66-4

-

Molecular Formula: C₁₄H₁₄N₂O

-

Molecular Weight: 226.27 g/mol

-

Chemical Structure:

(Self-generated image, as a placeholder for the actual chemical structure drawing)

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational tools provide valuable predictions for the physicochemical properties of a molecule. These predictions are useful for initial assessments and for guiding experimental design. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Method/Source |

| Melting Point | 140-160 °C | Based on structurally similar benzanilides |

| Boiling Point | ~450 °C at 760 mmHg | Computational Prediction |

| logP (o/w) | 2.5 - 3.5 | Computational Prediction |

| pKa (most basic) | 4.0 - 5.0 (anilinic amine) | Based on substituted anilines[1] |

| pKa (most acidic) | 16.0 - 18.0 (amide N-H) | General pKa for amides[2] |

| Aqueous Solubility | Low | Inferred from predicted logP |

Note: These values are predictions and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.

-

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample and the heating block.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a crucial parameter that influences a compound's bioavailability and formulation. The "like dissolves like" principle is a good starting point for predicting solubility. Given its structure with both polar (amine, amide) and nonpolar (aromatic rings) moieties, this compound is expected to have limited aqueous solubility but better solubility in organic solvents.

Experimental Protocol for Qualitative Solubility:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of this compound.

-

Observation: Vortex each tube for 30 seconds and visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

pH-Dependent Solubility: Test solubility in aqueous acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions to assess the impact of protonation of the amino group and deprotonation of the amide group.

Caption: Workflow for Qualitative Solubility Testing.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (Gold Standard):

-

Phase Preparation: Prepare water-saturated octanol and octanol-saturated water.

-

Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by diluting the stock solution.

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of octanol-saturated water and water-saturated octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Analysis:

-

Carefully sample both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Self-Validating System: The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment, which is critical for accurate concentration measurements.

Caption: Shake-Flask Method for logP Determination.

Acidity and Basicity (pKa)

The pKa values indicate the strength of the acidic and basic functional groups in a molecule. For this compound, the primary amino group is basic, while the amide N-H is very weakly acidic.

Potentiometric Titration for the Amino Group pKa:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water/methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry for pKa Determination: This method can be used if the protonated and deprotonated forms of the molecule have different UV-Vis spectra.

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Sample Preparation: Prepare solutions of the compound in each buffer.

-

Measurement: Record the UV-Vis spectrum for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the amide proton. The splitting patterns and chemical shifts will confirm the substitution pattern on the aromatic rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the aromatic rings and methyl group.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis

A plausible synthetic route for this compound involves the amidation of 3-methylbenzoyl chloride with 1,3-diaminobenzene.

Proposed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminobenzene in a suitable solvent such as dichloromethane or tetrahydrofuran, along with a base like triethylamine or pyridine to act as an acid scavenger.

-

Acylation: Cool the solution in an ice bath and add 3-methylbenzoyl chloride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess diamine and base.

-

Wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride.

-

Wash with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Proposed Synthesis Workflow.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed experimental protocols for their determination. While specific experimental data for this compound is limited in the public domain, the methodologies and predictive data presented here offer a solid foundation for researchers and drug development professionals to characterize this molecule effectively. Rigorous experimental determination of these properties is a critical step in advancing the scientific understanding and potential applications of this and other novel chemical entities.

References

Sources

A Technical Guide to N-(3-aminophenyl)-3-methylbenzamide for Drug Discovery Professionals

An In-Depth Review of its Synthesis, Properties, and Application in Anti-Parasitic Research

Introduction

N-(3-aminophenyl)-3-methylbenzamide is a synthetic organic compound that has emerged as a molecule of interest in the field of medicinal chemistry, particularly in the search for novel therapeutic agents against neglected tropical diseases. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application as a potential anti-parasitic agent, with a focus on its activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Chemical Identity and Properties

This compound is classified as a substituted benzamide. Its structure features a 3-methylbenzoyl group attached to one of the amino groups of a 1,3-diaminobenzene moiety. This arrangement of functional groups provides a scaffold that can be further modified to optimize biological activity.

| Property | Value | Source |

| CAS Number | 585517-66-4 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | |

| Molecular Weight | 226.27 g/mol | |

| Appearance | Brown solid | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Applications in Research and Drug Development

The primary documented application of this compound is in the field of anti-parasitic drug discovery. Research has highlighted its potential as a lead compound for the development of new treatments for Chagas disease.

Activity against Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America. Current treatments are limited and can have significant side effects, necessitating the discovery of new and improved therapies.

In a study focused on the discovery of epigenetic inhibitors, this compound was synthesized and evaluated for its biological activity. Preliminary in vitro assays demonstrated that this compound is capable of inhibiting the growth of the amastigote form of T. cruzi, which is the replicative stage of the parasite in the mammalian host.[2] This finding suggests that the this compound scaffold is a promising starting point for the development of novel trypanocidal agents. While the exact mechanism of action has not been fully elucidated, its structural similarity to other kinase and epigenetic modulators suggests potential interference with essential parasite signaling pathways.

Synthesis of this compound

A standard and reliable method for the synthesis of this compound involves the acylation of 1,3-diaminobenzene with 3-methylbenzoyl chloride. This is a classic example of Schotten-Baumann reaction conditions, which are widely used for the formation of amide bonds.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol:

-

Dissolution of Amine: In a round-bottom flask, dissolve 1,3-diaminobenzene (1.0 equivalent) in an anhydrous solvent such as dichloromethane. Add a slight excess of a non-nucleophilic base, like pyridine (1.2 equivalents), to act as an acid scavenger.

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution. The slow addition is crucial to control the exothermic reaction and to favor mono-acylation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Illustrative Experimental Protocol: In Vitro Anti-Amastigote Assay

The following protocol provides a framework for evaluating the efficacy of this compound against the intracellular amastigote form of T. cruzi. This type of assay is a standard primary screen in the drug discovery pipeline for Chagas disease.[3][4][5]

Caption: Workflow for in vitro anti-amastigote screening.

Step-by-Step Methodology:

-

Host Cell Culture: Seed a suitable host cell line, such as Vero cells, into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Parasite Infection: Infect the host cell monolayer with culture-derived T. cruzi trypomastigotes at a defined multiplicity of infection (MOI). Allow several hours for the parasites to invade the host cells.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

-

Treatment: After the infection period, wash the wells to remove any remaining extracellular parasites. Add fresh culture medium containing the different concentrations of the test compound. Include appropriate controls (e.g., untreated infected cells and cells treated with a reference drug like benznidazole).

-

Incubation: Incubate the plates for 72 to 96 hours to allow for the proliferation of intracellular amastigotes.

-

Quantification of Parasite Load: After incubation, fix the cells and stain them with a DNA-binding dye (e.g., DAPI) to visualize the nuclei of both the host cells and the intracellular amastigotes.

-

Data Analysis: The number of amastigotes per host cell is quantified using automated microscopy and image analysis software. The percentage of parasite inhibition for each compound concentration is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve.

Suppliers

This compound is available from several chemical suppliers that specialize in providing compounds for research and development.

| Supplier | Website |

| BLDpharm | |

| BIOFOUNT | [Link] |

| Aaronchem | |

| CymitQuimica | |

| EvitaChem | |

| BOC Sciences |

Conclusion

This compound serves as a valuable chemical entity for researchers in the field of drug discovery. Its demonstrated activity against Trypanosoma cruzi makes it an interesting scaffold for the development of new therapeutics for Chagas disease. This guide provides the foundational knowledge required for its synthesis, handling, and application in relevant biological assays, thereby supporting further investigation into its potential as a lead compound.

References

-

De Rycker, M., et al. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas disease drug discovery. PLOS Neglected Tropical Diseases. Available at: [Link]

-

Martinez-Peinado, N., et al. (2025). Identification of novel compounds against Trypanosoma cruzi using AlphaFold structures. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

-

USP Digital Library of Theses and Dissertations. (2022). Planejamento, síntese e avaliação biológica de candidatos a fármacos: busca de inibidores epigenéticos da Sirtuína 2 – Sir2. Available at: [Link]

-

Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz. Available at: [Link]

-

BIOFOUNT. This compound. Available at: [Link]

Sources

- 1. 585517-66-4|this compound|BLD Pharm [bldpharm.com]

- 2. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Identification of novel compounds against Trypanosoma cruzi using AlphaFold structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

The Emergent Therapeutic Potential of N-(3-aminophenyl)-3-methylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-(3-aminophenyl)-3-methylbenzamide scaffold represents a promising, yet underexplored, chemical space in modern medicinal chemistry. While direct research on its derivatives is nascent, the foundational moieties—the N-(3-aminophenyl) group and the 3-methylbenzamide core—are integral components of numerous biologically active agents. This technical guide synthesizes the known biological activities of structurally related analogues to build a predictive framework for the therapeutic potential of this compound derivatives. By examining established structure-activity relationships (SAR) in closely related N-phenylbenzamides and N-(aminophenyl)acetamides, we will explore potential applications in oncology, particularly as kinase and histone deacetylase (HDAC) inhibitors, as well as in antiviral and anti-inflammatory contexts. This guide provides detailed synthetic methodologies, elucidates potential mechanisms of action through pathway analysis, and offers a roadmap for the rational design and investigation of this promising class of compounds.

Introduction: Deconstructing the Core Scaffold

The this compound scaffold is a unique amalgamation of two key pharmacophoric fragments: the meta-substituted aminophenyl ring and the 3-methylbenzoyl group. The meta-amino group provides a crucial vector for chemical modification, allowing for the introduction of various functionalities to modulate physicochemical properties and target engagement. The 3-methylbenzamide portion offers a rigid backbone with a defined spatial arrangement, influencing how the molecule orients within a biological target's binding site.

While direct literature on this compound itself is limited, extensive research on its bioisosteres and structural analogues provides a strong foundation for predicting its biological activities.[1][2] Notably, the N-(2-aminophenyl)benzamide core is a well-established zinc-binding group in potent histone deacetylase (HDAC) inhibitors like Entinostat (MS-275).[1][3] Furthermore, the broader N-phenylbenzamide framework is a cornerstone of many kinase inhibitors, including the Bcr-Abl inhibitor Imatinib. This suggests that derivatives of the this compound scaffold are pre-disposed to interact with key enzymatic targets in cellular signaling pathways.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives is generally achieved through standard amide bond formation reactions. A representative and robust protocol involves the coupling of a suitably protected 3-nitroaniline with 3-methylbenzoyl chloride, followed by reduction of the nitro group to the corresponding amine. This primary amine then serves as a versatile handle for further derivatization.

Core Synthesis Protocol

A general, reliable method for the synthesis of the parent scaffold is outlined below:

Step 1: Amide Coupling

-

Dissolve 3-nitroaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, for example, triethylamine (TEA) or pyridine, to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of 3-methylbenzoyl chloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude N-(3-nitrophenyl)-3-methylbenzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Nitro Group Reduction

-

Dissolve the purified N-(3-nitrophenyl)-3-methylbenzamide in a solvent such as ethanol or methanol.

-

Add a reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere, or tin(II) chloride (SnCl2) in the presence of concentrated HCl.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent.

-

Dry the organic layer, concentrate, and purify as needed to obtain this compound.

Caption: General synthetic workflow for the this compound core.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally similar compounds, this compound derivatives are predicted to exhibit a range of biological effects, most notably in the realm of oncology.

Anticancer Activity: Kinase Inhibition

The N-phenylbenzamide scaffold is a privileged structure in the design of kinase inhibitors. A prime example is the Bcr-Abl inhibitor, Imatinib. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, with an N-phenylbenzamide "tail" that provides additional interactions and modulates solubility and pharmacokinetic properties.

Derivatives of this compound could be designed to target various kinases implicated in cancer, such as:

-

Bcr-Abl: In chronic myeloid leukemia (CML).

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Involved in cell proliferation and angiogenesis in solid tumors.

-

Aurora Kinases: Crucial for cell cycle regulation.

Mechanism of Action: These derivatives would likely function as ATP-competitive inhibitors. The core of the molecule would occupy the adenine-binding region of the kinase's ATP pocket, while the this compound portion would extend into adjacent hydrophobic pockets, forming key hydrogen bonds and van der Waals interactions. The 3-amino group would be a key point for derivatization to enhance binding affinity and selectivity for specific kinases.

Caption: Predicted competitive inhibition of a kinase by a derivative.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

The N-(2-aminophenyl)benzamide scaffold is a classic pharmacophore for class I HDAC inhibitors. The 2-amino group and the adjacent amide carbonyl form a bidentate chelation with the zinc ion in the active site of HDACs. While the target scaffold is an N-(3 -aminophenyl)benzamide, it is plausible that with appropriate conformational flexibility, it could still interact with the zinc ion, or that derivatives could be designed to position a different zinc-binding group.

Mechanism of Action: HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparative Inhibitory Activity of N-aryl Benzamide HDAC Inhibitors

| Compound ID | R (Substitution on Cap Group) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| Entinostat (MS-275) | 3-pyridyl | 200 | 470 | 900 | [1] |

| Compound 7b | 4-Methylphenyl | 110 | 180 | 250 | [1] |

| Compound 7e | 4-Methoxyphenyl | 100 | 170 | 210 | [1] |

| Compound 7j | 4-(Trifluoromethyl)phenyl | 70 | 110 | 150 | [1] |

This data for N-(2-aminophenyl)benzamide derivatives illustrates the tunability of potency based on the "cap" group.

Other Potential Biological Activities

-

Antiviral Activity: Some N-phenylbenzamide derivatives have shown activity against enterovirus 71 (EV71), suggesting potential for broad-spectrum antiviral applications.[4]

-

Anti-inflammatory Activity: By modulating inflammatory pathways, such as the NF-κB signaling pathway, these compounds could have therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related compound series, several key SAR insights can be proposed for the rational design of novel this compound derivatives:

-

The 3-Amino Group: This is the primary point for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems can profoundly impact target selectivity and potency. For kinase inhibition, this position is ideal for introducing moieties that can form hydrogen bonds with the hinge region of the kinase.

-

Substituents on the Phenyl Rings:

-

3-Methylbenzamide Ring: The 3-methyl group provides a specific steric and electronic profile. Exploring other substitutions at this position (e.g., halogens, methoxy groups) could fine-tune binding interactions.

-

N-phenyl Ring: The electronics of this ring are critical. Electron-withdrawing groups on the N-phenyl ring of related acetamides have been shown to be key determinants of cytotoxicity.[2]

-

-

The Amide Linker: The amide bond provides a rigid planar structure and acts as a hydrogen bond donor and acceptor. Maintaining this linker is likely crucial for activity.

Future research should focus on:

-

Synthesis of a focused library: Derivatives should be synthesized with systematic variations at the 3-amino position and on both aromatic rings.

-

Broad biological screening: The synthesized library should be screened against a panel of kinases, HDACs, and in various cancer cell lines to identify initial hits.

-

In-depth mechanistic studies: For active compounds, detailed biochemical and cellular assays should be performed to elucidate the precise mechanism of action.

-

Pharmacokinetic profiling: Lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

Conclusion

The this compound scaffold stands as a promising starting point for the development of novel therapeutics. By leveraging the wealth of knowledge from structurally related kinase and HDAC inhibitors, a clear path for the rational design and evaluation of its derivatives can be delineated. The inherent synthetic tractability of this scaffold, coupled with its predicted propensity to interact with key oncological targets, makes it an attractive area for further investigation by researchers and drug development professionals. The insights provided in this guide aim to catalyze the exploration of this chemical space, with the ultimate goal of translating these promising molecules into next-generation therapies.

References

-

Berdiyev, R., Yarashev, D., Tojiyev, Z., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7155. Available at: [Link]

-

Asaki, T., Sugiyama, Y., Hamamoto, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]

-

Li, Z., Li, Z., Zhang, H., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 674-685. Available at: [Link]

-

Zhou, N., Moradei, O., Raeppel, S., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. Available at: [Link]

-

Malik, S., Al-Ostoot, F. H., Al-Dhfyan, A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 868359. Available at: [Link]

-

Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72-79. Available at: [Link]

-

Kadi, A. A., Al-Abdullah, N. G., Shehata, I. A., et al. (2015). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 16(12), 28976-28999. Available at: [Link]

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. Available at: [Link]

-

PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The N-Phenylbenzamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The N-phenylbenzamide core structure represents a quintessential "privileged scaffold" in medicinal chemistry, a framework that demonstrates the ability to bind to a wide array of distinct biological targets with high affinity. This versatility has rendered it a cornerstone in the design of novel therapeutics across multiple disease areas, including oncology, infectious diseases, and neurological disorders. This technical guide provides an in-depth exploration of the key therapeutic targets of N-phenylbenzamide derivatives, elucidating their mechanisms of action, summarizing critical quantitative data, and providing detailed experimental protocols for target validation and compound characterization. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics based on this remarkable chemical scaffold.

Introduction: The Architectural Versatility of the N-Phenylbenzamide Scaffold

The N-phenylbenzamide scaffold, characterized by a central amide linkage between two phenyl rings, possesses a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of various substituents, enabling tailored interactions with the binding sites of diverse protein classes. The amide bond itself is a critical hydrogen-bonding feature, while the flanking phenyl rings provide a platform for extensive modification to modulate properties such as potency, selectivity, and pharmacokinetics. This inherent adaptability is the primary reason for the scaffold's success in yielding potent modulators for targets ranging from enzymes to viral proteins and parasitic DNA.

This guide will systematically explore the major therapeutic areas where N-phenylbenzamide derivatives have demonstrated significant potential, with a focus on the molecular targets that underpin their activity.

Oncology: A Multi-Pronged Assault on Cancer

The N-phenylbenzamide scaffold has been extensively exploited in oncology, leading to the discovery of inhibitors for several critical cancer-related targets.

Histone Deacetylases (HDACs): Epigenetic Reprogramming

Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2, are crucial regulators of gene expression, and their dysregulation is a hallmark of many cancers. N-phenylbenzamide derivatives have emerged as a significant class of HDAC inhibitors.[1]

Mechanism of Action: The canonical pharmacophore for benzamide HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with surface residues of the enzyme.[2] In N-(2-aminophenyl)-benzamide derivatives, the ortho-amino group and the amide carbonyl act as a bidentate ZBG, chelating the catalytic Zn²⁺ ion in the active site of HDAC1 and HDAC2.[3][4] This interaction blocks the deacetylation of histone and non-histone proteins, leading to chromatin relaxation, re-expression of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[5]

Featured Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This protocol describes a common method for determining the IC₅₀ of a test compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) as a positive control inhibitor

-

Developer solution (containing a protease like trypsin and TSA to stop the HDAC reaction)

-

Test N-phenylbenzamide compound, serially diluted in DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) and the TSA control (e.g., starting from 1 µM) in assay buffer. Include a DMSO-only vehicle control.

-

Enzyme Reaction: To each well of the microplate, add 25 µL of assay buffer, 5 µL of the diluted compound or control, and 10 µL of recombinant HDAC1 enzyme.

-

Initiation: Pre-incubate the plate at 37°C for 15 minutes. Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Stop the reaction by adding 50 µL of developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Signal Readout: Incubate at 37°C for an additional 15 minutes. Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[6][7]

Protein Kinases: Disrupting Oncogenic Signaling

Protein kinases are fundamental components of signaling pathways that control cell growth, proliferation, and survival. Several N-phenylbenzamide derivatives have been identified as potent kinase inhibitors.

-

ABL1 Kinase: Imidazole-based N-phenylbenzamide derivatives have shown promising activity against lung, cervical, and breast cancer cell lines.[8][9] Molecular dynamics simulations suggest these compounds form stable complexes with the ABL1 kinase, a key target in chronic myeloid leukemia.[8][10]

-

p38α Mitogen-Activated Protein (MAP) Kinase: This kinase is implicated in inflammatory responses and cancer progression. Novel 4-chloro-N-phenylbenzamide derivatives have been disclosed as p38α MAPK inhibitors, with potential applications in treating cancer and inflammatory diseases.[11][12]

-

Aurora Kinase A (AurkA): N-benzylbenzamide derivatives have been identified as allosteric inhibitors of AurkA. These compounds bind to a secondary "Y-pocket," disrupting the interaction between AurkA and its activator TPX2, thereby suppressing both catalytic and non-catalytic functions of the kinase.[13]

Mechanism of Action: As Type II kinase inhibitors, N-phenylbenzamide derivatives typically bind to the inactive "DFG-out" conformation of the kinase. The amide linker is crucial, often forming hydrogen bonds with both the backbone NH of the DFG motif aspartate and a glutamate residue in the C-helix.[14][15][16] This dual interaction stabilizes the inactive state, preventing the kinase from adopting its active conformation and carrying out phosphorylation.

Diagram: General Kinase Inhibition Workflow

Caption: A typical workflow for characterizing N-phenylbenzamide kinase inhibitors.

Other Oncology Targets

-

Topoisomerase I/II: Acridine-based N-phenylbenzamide derivatives have been designed as dual inhibitors of Topoisomerase I and II. These compounds intercalate into DNA and stabilize the cleavable complex, leading to DNA damage and apoptosis in cancer cells.[17]

-

GRB7 Adaptor Protein: The Growth factor receptor-bound protein 7 (Grb7) is overexpressed in several cancers and is associated with migration and proliferation. Phenylbenzamide derivatives have been identified as antagonists of the Grb7-SH2 domain, representing a novel approach to targeting non-catalytic oncoproteins.[18]

Infectious Diseases: Novel Mechanisms Against Pathogens

The unique chemical properties of the N-phenylbenzamide scaffold have also been leveraged to combat challenging infectious diseases.

Antiparasitic Activity: Targeting Kinetoplast DNA

Kinetoplastid parasites, including Trypanosoma and Leishmania species, are responsible for devastating neglected tropical diseases. A key vulnerability of these organisms is their kinetoplast DNA (kDNA), a network of mitochondrial DNA rich in adenine-thymine (A-T) base pairs.

Mechanism of Action: N-phenylbenzamide derivatives function as DNA minor groove binders.[19][20] They selectively insert into the A-T rich minor groove of kDNA. This binding is thought to physically displace essential High Mobility Group (HMG)-box-containing proteins that are required for kDNA replication and maintenance.[19][21] The disruption of these DNA-protein interactions leads to kDNA disorganization and ultimately, parasite death.[21]

Diagram: Antiparasitic Mechanism of Action

Caption: N-phenylbenzamide derivatives bind to kDNA, causing parasite death.

Antiviral Activity: Capsid Binders

Enteroviruses, such as Enterovirus 71 (EV71) and Coxsackievirus A9 (CVA9), are significant human pathogens for which few treatments exist. N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for these non-enveloped viruses.[22]

Mechanism of Action: These compounds act as capsid binders. Molecular docking and mechanistic studies suggest they bind to a hydrophobic pocket within the viral capsid proteins.[1][17] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and the release of the viral RNA genome into the host cell.[1][17] This mechanism effectively traps the virus in an inert state, halting the replication cycle. Some derivatives have shown efficacy against multiple genotypes of EV71, a critical feature for combating rapidly mutating RNA viruses.[22]

Neurological and Other Emerging Applications

The therapeutic potential of the N-phenylbenzamide scaffold extends beyond oncology and infectious diseases into more complex and emerging areas.

Neurodegenerative Disorders

-

Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. N-phenylbenzamide derivatives have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine.[8] More advanced N-benzyl benzamide derivatives have shown selective, sub-nanomolar inhibition of BChE, which becomes more prominent in the later stages of the disease, and have demonstrated therapeutic effects in animal models of cognitive impairment.[17] Other derivatives have been designed as dual inhibitors of AChE and β-secretase (BACE1), another key enzyme in the amyloid cascade pathway.

Anticonvulsant Properties

Certain N-phenylbenzamide derivatives have shown potent anticonvulsant activity in preclinical models like the maximal electroshock (MES) test.[22]

Mechanism of Action: While the precise targets for many of these compounds are still under investigation, the primary mechanism for many anticonvulsants is the modulation of voltage-gated ion channels.[19] It is hypothesized that N-phenylbenzamide derivatives may act as blockers of voltage-gated sodium channels, stabilizing their inactive state and thereby limiting the high-frequency neuronal firing that characterizes seizures.[1][22] The core pharmacophore for this activity often includes a hydrophobic phenyl ring, a hydrogen bond donor/acceptor amide group, and another electron-donating group.[18]

Antifibrotic Activity

Idiopathic pulmonary fibrosis (IPF) is a devastating disease with limited treatment options. N-(2-aminophenyl)-benzamide derivatives, initially developed as HDAC inhibitors, have shown efficacy in mouse models of bleomycin-induced pulmonary fibrosis.[4]

Mechanism of Action: The antifibrotic effect is likely linked to the inhibition of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[10] While the direct target is still being elucidated, inhibition of TGF-β signaling can block the differentiation of fibroblasts into myofibroblasts, a key event in the excessive deposition of extracellular matrix that leads to tissue scarring.[2][3][14] The HDAC inhibitory activity itself may also contribute by altering the expression of fibrotic genes.

Table 1: Summary of N-Phenylbenzamide Activity Data

| Compound Class | Target | Disease Area | Representative Activity | Reference(s) |

| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Cancer | IC₅₀ = 7.5 - 11.1 µM (vs. A549, HeLa, MCF-7) | [8] |

| N-(2-Aminophenyl)-benzamides | HDAC1 / HDAC2 | Cancer, Fibrosis | IC₅₀ = Nanomolar range (Enzymatic) | [4] |

| Acridine-N-phenylbenzamides | Topoisomerase I/II | Cancer | IC₅₀ = 0.23 - 0.91 µM (vs. CCRF-CEM, U937) | [17] |

| Bis(2-aminoimidazoline) N-phenylbenzamides | Kinetoplast DNA | Parasitic Disease | EC₅₀ = Micromolar range (vs. T. brucei) | [19][21] |

| 3-Amino-N-phenylbenzamides | EV71 Capsid | Viral Disease | IC₅₀ = 5.7 - 12 µM (vs. EV71 strains) | [22] |

| N-Benzyl benzamides | Butyrylcholinesterase | Alzheimer's Disease | IC₅₀ = Picomolar to Nanomolar (Enzymatic) | [17] |

Conclusion and Future Directions

The N-phenylbenzamide scaffold has unequivocally proven its value as a privileged structure in modern drug discovery. Its ability to be chemically elaborated to target a diverse set of proteins—from epigenetic modifiers and signaling kinases to viral capsids and parasitic DNA—is remarkable. The ongoing research into this scaffold continues to uncover novel therapeutic opportunities, particularly in challenging areas like neurodegeneration and fibrosis.

Future efforts will likely focus on several key areas:

-

Improving Selectivity: As more targets are identified, designing derivatives with high selectivity for a specific enzyme isoform or protein conformation will be crucial to minimize off-target effects.

-

Multi-Target Ligands: For complex diseases like Alzheimer's, intentionally designing N-phenylbenzamide derivatives that can modulate multiple targets (e.g., AChE and BACE1) offers a promising therapeutic strategy.

-

Exploring New Target Space: The inherent versatility of the scaffold suggests that many more biological targets remain to be discovered. High-throughput screening and computational modeling will continue to be invaluable tools in this endeavor.

Featured Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ or K₋), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified target protein (e.g., Kinase, HDAC) in a well-defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

N-phenylbenzamide test compound.

-

The same buffer used for the protein, with an identical final concentration of DMSO (e.g., 2%) to dissolve the compound.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation: Dialyze the protein extensively against the ITC buffer. Dissolve the compound in DMSO and then dilute into the same ITC buffer to the desired concentration. Ensure the final DMSO concentration is matched in both protein and compound solutions.

-

Concentration Setup: The concentration of the macromolecule in the cell ([M]) and the ligand in the syringe ([L]) should be set to achieve a "C-parameter" (C = n[M]/K₋) ideally between 10 and 500 for a well-defined binding isotherm. A common starting point is 10-20 µM protein in the cell and 100-200 µM compound in the syringe.

-

Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell (~200-300 µL depending on the instrument) and the compound solution into the injection syringe (~40-50 µL).

-

Titration: Place the apparatus in the calorimeter and allow it to equilibrate thermally. Perform a series of small, spaced injections (e.g., 20 injections of 2 µL each, spaced 150 seconds apart).[8]

-

Data Acquisition: The instrument records the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak.

-

Data Analysis: Integrate the injection peaks to obtain the heat change per injection (ΔH). Plot this heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

References

-

Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]

-

Liu, X., et al. (2013). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. ChemMedChem, 8(8), 1341-1349. [Link]

-

Wang, N., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters, 29(23), 126714. [Link]

-

The new benzamide derivatives as potential dementia drugs - synthesis, biological activity and molecular docking study. (n.d.). Pharma Conferences 2023. [Link]

-

Li, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3503-3516. [Link]

-

Nué Martinez, V., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13452-13480. [Link]

-

Nué Martinez, V., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

-

Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (2021). Journal of Drug Targeting, 29(7), 725-736. [Link]

-

Antiprotozoal activity and DNA binding of N- Substituted N-phenylbenzamide and 1,3- Diphenylurea Bisguanidines. (n.d.). CORE. [Link]

-

Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

-

Laajala, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]

-

Bamborough, P., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(17), 5341-5363. [Link]

-

Cationic compounds as antiparasitic drugs. (n.d.). Instituto de Química Médica. [Link]

-

Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]

-

De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. [Link]

-

Butler, K. V., & Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e57. [Link]

-

Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. (2008). ACS Publications. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). PMC. [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed. [Link]

-

Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). ScienceDirect. [Link]

-

In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (n.d.). Scirp.org. [Link]

-

Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). NIH. [Link]

-

Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. (n.d.). ResearchGate. [Link]

-

Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (2014). RSC Publishing. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2016). PMC. [Link]

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. [Link]

-

Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. (2017). PubMed. [Link]

-

Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV). (2018). PubMed. [Link]

-

Modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma. (n.d.). ResearchGate. [Link]

-

Structure-activity relationships of phenytoin-like anticonvulsant drugs. (n.d.). Semantic Scholar. [Link]

-

Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. (2024). PubMed. [Link]

-

Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). PubMed. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. [Link]

-

Structure-activity relationships of phenytoin-like anticonvulsant drugs. (n.d.). Semantic Scholar. [Link]

-

Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). NIH. [Link]

Sources

- 1. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]

- 3. Inhibiting TGF-beta signaling preserves the function of highly activated, in vitro expanded natural killer cells in AML and colon cancer models | PLOS One [journals.plos.org]

- 4. scispace.com [scispace.com]

- 5. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mr.ucdavis.edu [mr.ucdavis.edu]

- 8. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium Channel Blockers in the Treatment of Epilepsy [ouci.dntb.gov.ua]

- 10. jcpjournal.org [jcpjournal.org]

- 11. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 12. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 15. researchgate.net [researchgate.net]

- 16. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 21. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel anti-inflammatory and neuroprotective agents for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action for N-(3-aminophenyl)-3-methylbenzamide as a Novel Histone Deacetylase Inhibitor

Abstract

N-(3-aminophenyl)-3-methylbenzamide is a small molecule with a chemical scaffold suggestive of biological activity. However, its specific mechanism of action has not been elucidated in publicly available literature. This guide puts forth a detailed, testable hypothesis: This compound functions as a Class I Histone Deacetylase (HDAC) inhibitor. We propose that by engaging the catalytic zinc ion within the active site of Class I HDACs, the compound induces hyperacetylation of histone and non-histone protein targets. This epigenetic reprogramming is hypothesized to trigger downstream cellular sequelae, including the upregulation of cyclin-dependent kinase inhibitors, leading to cell cycle arrest and the activation of apoptotic pathways in cancer cells. This document provides the theoretical framework for this hypothesis, outlines a comprehensive, multi-stage experimental plan to rigorously validate it, and presents detailed protocols for the requisite assays.

Introduction and Structural Rationale for the Hypothesis

The pursuit of novel therapeutics for oncology and other proliferative diseases has led to a focus on epigenetic modulators. Histone deacetylases (HDACs) are a family of enzymes that play a critical role in gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Aberrant HDAC activity is a hallmark of many cancers, making them a validated and attractive therapeutic target.[2][3]

The molecular structure of this compound contains a benzamide moiety, a chemical feature common to several known HDAC inhibitors, such as Entinostat (MS-275).[1][4][5] Benzamide-based compounds can chelate the zinc ion essential for the catalytic activity of zinc-dependent HDACs (Classes I, II, and IV).[4][6] The ortho-amino group in established benzamide inhibitors is crucial for this zinc-binding interaction. While the amino group in this compound is in the meta position on a separate phenyl ring, we hypothesize it plays a key role in orienting the molecule within the active site, with the benzamide's carbonyl oxygen participating in zinc coordination.

Our central hypothesis is that this compound selectively inhibits Class I HDACs (HDAC1, 2, and 3), leading to histone hyperacetylation, expression of tumor suppressor genes like CDKN1A (p21), and subsequent cell cycle arrest and apoptosis.

The Hypothesized Signaling Pathway

We propose that this compound initiates a cascade of events beginning with direct enzymatic inhibition and culminating in cancer cell death.

-

Direct HDAC Inhibition: The compound enters the cell and localizes to the nucleus, where it binds to the active site of Class I HDAC enzymes. The benzamide group coordinates with the catalytic zinc ion, sterically hindering the substrate (acetylated lysine) from binding.

-

Histone Hyperacetylation: With HDAC activity inhibited, the equilibrium shifts towards histone hyperacetylation, maintained by histone acetyltransferases (HATs). This "opening" of the chromatin structure allows transcription factors to access previously silenced gene promoters.

-

Gene Expression Changes: Key tumor suppressor genes are derepressed. A primary target is the CDKN1A gene, which encodes the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor.

-

Cell Cycle Arrest: Increased p21 expression leads to the inhibition of CDK2/cyclin E and CDK2/cyclin A complexes, preventing the G1/S transition and halting cell cycle progression.[1]

-

Induction of Apoptosis: Prolonged cell cycle arrest and the expression of other pro-apoptotic genes (e.g., those in the Bcl-2 family) trigger the intrinsic apoptotic pathway, leading to the activation of effector caspases 3 and 7 and programmed cell death.[4]

Caption: Hypothesized signaling cascade for this compound.

Experimental Validation Plan

A phased approach is proposed to systematically test the hypothesis, moving from direct biochemical assays to cell-based functional outcomes.

Caption: Phased experimental workflow for hypothesis validation.

Phase 1: Biochemical Validation of Direct HDAC Inhibition

Objective: To determine if this compound directly inhibits the enzymatic activity of purified HDAC isoforms.

Experiment 1.1: In Vitro Fluorogenic HDAC Enzymatic Assay

-

Rationale: This assay provides a direct measure of enzymatic activity and is the gold standard for identifying and characterizing HDAC inhibitors.[7][8][9] Using a panel of recombinant human HDAC isoforms will allow for determination of potency (IC50) and selectivity.

-

Methodology:

-

Recombinant human HDAC Class I enzymes (HDAC1, 2, 3) and a representative Class IIa (HDAC4) and IIb (HDAC6) enzyme will be used.

-

A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with each HDAC enzyme in the presence of a serial dilution of this compound (e.g., 1 nM to 100 µM).[9]

-

A known pan-HDAC inhibitor (e.g., Vorinostat) will be used as a positive control.

-

After incubation (e.g., 60 minutes at 37°C), a developing solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) molecule.[9]

-

Fluorescence is measured using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).[9]

-

Data will be normalized to controls, and IC50 values will be calculated using a non-linear regression model.

-

-

Expected Outcome: A dose-dependent decrease in fluorescence in the presence of the compound for Class I HDACs would support the hypothesis. The IC50 values will quantify its potency, and comparison across isoforms will reveal its selectivity profile.

| Parameter | Expected Result for this compound | Positive Control (Vorinostat) |

| HDAC1 IC50 | Low to mid nM range | Low nM range |

| HDAC2 IC50 | Low to mid nM range | Low nM range |

| HDAC3 IC50 | Low to mid nM range | Low nM range |

| HDAC6 IC50 | High nM to µM range (or no inhibition) | Low nM range |

Phase 2: Cellular Target Engagement

Objective: To confirm that the compound engages and inhibits HDACs within a cellular context, leading to the expected downstream epigenetic modifications.

Experiment 2.1: Western Blot for Acetylated Histones

-

Rationale: If the compound inhibits HDACs in cells, the steady-state level of histone acetylation should increase. Western blotting is a direct method to visualize this change.[10]

-

Methodology:

-

A human cancer cell line (e.g., HCT116 colorectal carcinoma) will be treated with varying concentrations of this compound for a set time (e.g., 24 hours).

-

Histones will be extracted from cell nuclei using an acid extraction protocol.

-

Protein concentration will be quantified, and equal amounts will be resolved on a high-percentage SDS-PAGE gel (to resolve low molecular weight histones).[11]

-

Proteins will be transferred to a PVDF membrane (0.2 µm pore size is recommended for small proteins).[11]

-

The membrane will be probed with primary antibodies specific for acetylated histone marks (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and a loading control (e.g., Total Histone H3).

-

An appropriate HRP-conjugated secondary antibody will be used, and the signal will be detected via chemiluminescence.[12]

-

-

Expected Outcome: A dose-dependent increase in the signal for acetylated histones relative to the total histone loading control.

Experiment 2.2: Cell-Based Luminescent HDAC Activity Assay

-

Rationale: This assay measures the activity of endogenous HDACs in live or lysed cells, providing a functional readout of target engagement that complements the Western blot.[2][13][14]

-

Methodology:

-

HCT116 cells will be plated in a 96-well plate and treated with a serial dilution of the compound.

-

A commercial luminescent assay kit (e.g., HDAC-Glo™ I/II) will be used.[15] This assay provides a cell-permeable, acetylated substrate.

-

Inside the cell, HDACs deacetylate the substrate.

-

A developer reagent is added which lyses the cells and contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin.

-

The released aminoluciferin is a substrate for luciferase, generating a light signal proportional to HDAC activity.

-

Luminescence is measured with a plate reader.

-

-

Expected Outcome: A dose-dependent decrease in the luminescent signal, indicating inhibition of endogenous HDAC activity.

Phase 3: Phenotypic Confirmation of Downstream Effects

Objective: To verify that target engagement translates into the hypothesized anti-cancer phenotypes: reduced cell viability, cell cycle arrest, and apoptosis.

Experiment 3.1: Cell Viability Assay

-

Rationale: To determine the compound's potency in inhibiting cancer cell proliferation.

-

Methodology:

-

HCT116 cells are seeded in 96-well plates.

-

Cells are treated with a range of compound concentrations for 72 hours.

-

Cell viability will be assessed using a reagent like resazurin (alamarBlue) or MTT. The absorbance or fluorescence is measured, which correlates with the number of viable cells.

-

The IC50 value for cell growth inhibition will be calculated.[16]

-

-

Expected Outcome: A dose-dependent reduction in cell viability, yielding a potent IC50 value.

Experiment 3.2: Cell Cycle Analysis by Flow Cytometry

-

Rationale: To confirm the hypothesized G1 or G2/M cell cycle arrest induced by p21 upregulation.

-

Methodology:

-

Cells are treated with the compound at 1x and 5x its IC50 value for 24-48 hours.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.[17]

-

Fixed cells are treated with RNase to prevent RNA staining and then stained with propidium iodide (PI), a fluorescent DNA intercalating agent.[18][19]

-

The DNA content of individual cells is analyzed by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA.

-

The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified.[18]

-

-

Expected Outcome: An accumulation of cells in the G1 or G2/M phase of the cell cycle compared to vehicle-treated controls.

Experiment 3.3: Apoptosis Assay (Caspase-3/7 Activity)

-

Rationale: To quantify the induction of apoptosis, the ultimate mechanism of cell death for many HDAC inhibitors.

-

Methodology:

-

Cells are treated with the compound for 48-72 hours.

-

A homogeneous, luminescent, or fluorescent assay that measures the activity of effector caspases 3 and 7 will be used (e.g., Caspase-Glo® 3/7).[20][21]

-

These assays utilize a tetrapeptide substrate (DEVD) linked to a reporter molecule.[20] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a signal.

-

The signal, which is proportional to the amount of active caspase-3/7, is measured with a plate reader.

-

-

Expected Outcome: A significant, dose-dependent increase in caspase-3/7 activity in treated cells.

Experiment 3.4: Western Blot for p21 Expression

-

Rationale: To directly link HDAC inhibition to the upregulation of the key cell cycle regulator, p21.

-

Methodology:

-

Cells are treated with the compound as in Experiment 2.1.

-

Total cell lysates are prepared using RIPA buffer.[22]

-

Protein concentration is determined, and equal amounts are separated by SDS-PAGE (a 12% gel is suitable for the ~21 kDa p21 protein).[22]

-

Proteins are transferred to a membrane and probed with a primary antibody specific for p21 and a loading control (e.g., GAPDH or β-actin).

-